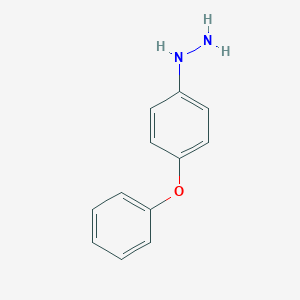
(4-Phenoxyphenyl)hydrazine
Descripción general
Descripción
“(4-Phenoxyphenyl)hydrazine” is a chemical compound with the molecular formula C12H12N2O . It is used in research and development under the supervision of technically qualified individuals .
Synthesis Analysis
The synthesis of “(4-Phenoxyphenyl)hydrazine” involves the preparation of 4-phenoxy-phenols by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another synthesis method involves the reaction of benzoylhydrazine under reflux in n-butanol .Molecular Structure Analysis
The molecular structure of “(4-Phenoxyphenyl)hydrazine” is represented by the InChI code: 1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H .Chemical Reactions Analysis
“(4-Phenoxyphenyl)hydrazine” can undergo various chemical reactions. For instance, hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .Physical And Chemical Properties Analysis
“(4-Phenoxyphenyl)hydrazine” is a solid substance with a molecular weight of 236.70 . It has a melting point of 179-181°C .Aplicaciones Científicas De Investigación
Fluorescent Probes for Hydrazine Detection :
- A study by Zhu et al. (2019) developed a ratiometric fluorescent probe utilizing dicyanoisophorone and 4-bromobutyryl moiety for detecting hydrazine, offering low cytotoxicity, large Stokes shift, and high sensitivity in environmental and biological systems (Zhu et al., 2019).
- Chen et al. (2017) constructed a turn-on fluorescent probe for hydrazine detection based on ESIPT and ICT mechanisms, showing high sensitivity and selectivity, and adaptability to various pH values (Chen et al., 2017).
Electrochemical Sensors for Hydrazine Determination :
- Karimi-Maleh et al. (2014) reported the creation of an electrochemical sensor using a nanocomposite modified carbon paste electrode for simultaneous determination of hydrazine and phenol in water and wastewater samples (Karimi-Maleh et al., 2014).
- Zare et al. (2010) studied the electrochemical behavior of a nano-composite containing 4-hydroxy-2-(triphenylphosphonio)phenolate for electrocatalytic oxidation of hydrazine, showing high sensitivity and reproducibility (Zare et al., 2010).
Anticancer and Antimicrobial Applications :
- Prasetiawati et al. (2022) synthesized 4-hydrazinylphenyl benzenesulfonate, showing potent anti-cancer activity against breast cancer MCF-7 cell lines (Prasetiawati et al., 2022).
- Bharti et al. (2010) reported on the synthesis of hydrazine derivatives showing significant antimicrobial activities against various bacterial and fungal strains (Bharti et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
(4-phenoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRURSNANBXOMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375450 | |
| Record name | (4-phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenoxyphenyl)hydrazine | |
CAS RN |
17672-28-5 | |
| Record name | (4-Phenoxyphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17672-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-phenoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



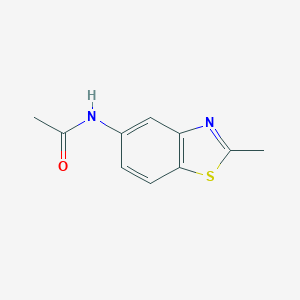



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)


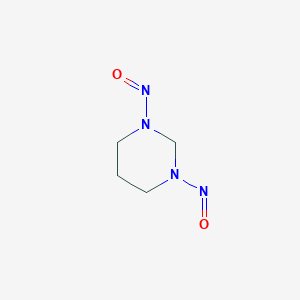
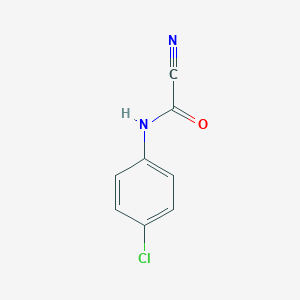
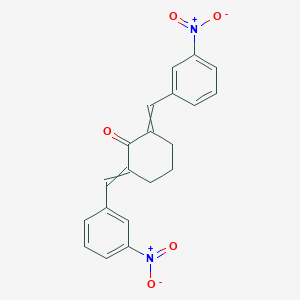
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

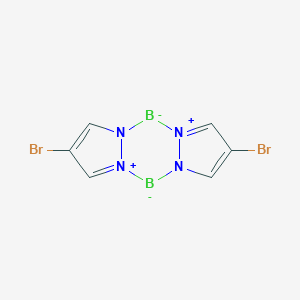
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)